Diazene-1,2-diylbis(morpholinomethanone)

説明

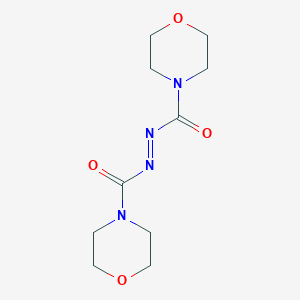

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAMTJKQPOMXTI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10465-82-4 | |

| Record name | 4,4'-((E)-Diazene-1,2-diyldicarbonyl)dimorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10465-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azodicarboxylic dimorpholide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYM7S292E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diazene-1,2-diylbis(morpholinomethanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed protocol for the synthesis of Diazene-1,2-diylbis(morpholinomethanone), a compound of interest in various chemical and pharmaceutical research areas. This document outlines the core synthetic methodology, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

Diazene-1,2-diylbis(morpholinomethanone), also known by its synonym Azodicarboxylic dimorpholide (ADDM), is a chemical reagent with applications in organic synthesis.[1][2] Notably, it has been utilized in the synthesis of the galanthamine ring system, a structure of interest due to its potent acetylcholinesterase inhibitory activity, which is significant in the management of Alzheimer's disease.[1][2] This guide details a common and effective laboratory-scale synthesis of this compound.

Synthesis Protocol

The primary synthesis route for Diazene-1,2-diylbis(morpholinomethanone) involves the reaction of diethyl azodicarboxylate with morpholine.[1][3] This nucleophilic substitution reaction proceeds to yield the desired product as a precipitate.

Experimental Workflow

The synthesis can be broken down into the following key stages: reaction setup, reagent addition, reaction progression, product isolation, and purification.

Caption: Experimental workflow for the synthesis of Diazene-1,2-diylbis(morpholinomethanone).

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[1]

Materials:

-

Diethyl azodicarboxylate (40 wt% in toluene)

-

Morpholine

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

To a stirred mixture of diethyl azodicarboxylate (11.5 mmol, 1 eq., in 5 mL of a 40 wt% toluene solution) and 25 mL of diethyl ether in a round-bottom flask, cool the solution to 0 °C using an ice bath.[1]

-

In a separate vessel, prepare a solution of morpholine (23 mmol, 2 eq., 1.98 mL) in 25 mL of diethyl ether.[1]

-

Slowly add the morpholine solution to the stirred reaction mixture at 0 °C through a dropping funnel over a period of 3 hours.[1]

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours while allowing it to slowly warm to room temperature.[1]

-

A yellow precipitate will form. Collect the solid product by vacuum filtration.[1]

-

Wash the collected precipitate with cold diethyl ether.[1]

-

Dry the solid to afford Diazene-1,2-diylbis(morpholinomethanone) as a yellow-orange solid.[1]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl azodicarboxylate | 11.5 mmol (1 eq.) | [1] |

| Morpholine | 23 mmol (2 eq.) | [1] |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 5 hours | [1] |

| Solvent | Diethyl ether, Toluene | [1] |

| Product | ||

| Yield | 55% (1.62 g) | [1] |

| Appearance | Yellow-orange solid | [1] |

| Analytical Data (¹H NMR) | ||

| Solvent | CDCl₃ | [1] |

| Frequency | 400 MHz | [1] |

| δ 3.61 (m, 4H) | 2 x CH₂ | [1] |

| δ 3.74 (m, 8H) | 4 x CH₂ | [1] |

| δ 3.83 (m, 4H) | 2 x CH₂ | [1] |

Signaling Pathway/Logical Relationship Diagram

The synthesis is a direct nucleophilic substitution reaction. The logical relationship of the reactants to the product is illustrated below.

Caption: Reaction scheme for the synthesis of Diazene-1,2-diylbis(morpholinomethanone).

Conclusion

The synthesis protocol described in this guide provides a reliable method for the preparation of Diazene-1,2-diylbis(morpholinomethanone). The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers. The provided data and visualizations aim to facilitate a clear understanding and successful implementation of this synthetic method.

References

In-Depth Technical Guide to Azodicarboxylic Dimorpholide (ADDM)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azodicarboxylic dimorpholide (ADDM), also known as 1,1'-(azodicarbonyl)dimorpholine, is a versatile and efficient reagent in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and a discussion of its relevance in contemporary research and development. ADDM's notable characteristic is its water-solubility, which offers a significant advantage in purification processes, particularly in the context of the Mitsunobu reaction and disulfide bond formation. This document aims to serve as a technical resource for professionals leveraging ADDM in their synthetic endeavors.

Chemical and Physical Properties

Azodicarboxylic dimorpholide is a yellow to dark yellow crystalline solid.[1] Its key identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1,1'-(diazene-1,2-dicarbonyl)dimorpholine |

| Synonym(s) | Azodicarboxylic bismorpholide, 1,1'-(azodicarbonyl)dimorpholine |

| CAS Number | 10465-82-4 |

| Molecular Formula | C₁₀H₁₆N₄O₄ |

| Molecular Weight | 256.26 g/mol |

| InChI | InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+ |

| InChIKey | CHAMTJKQPOMXTI-VAWYXSNFSA-N |

| SMILES | O=C(N1CCOCC1)N=NC(=O)N2CCOCC2 |

| EC Number | 418-690-0 |

| Beilstein Registry Number | 1013753 |

| PubChem CID | 57646943 |

Table 2: Physical Properties

| Property | Value |

| Physical State | Solid, powder, or crystals[1] |

| Color | Yellow to dark yellow[1] |

| Melting Point | 141-143 °C |

| Boiling Point | Not available |

| Solubility | Water-soluble |

| Flash Point | Not applicable[2] |

| Storage Class | 11 - Combustible Solids[2] |

Note on Spectral Data: Despite extensive searches, experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Azodicarboxylic dimorpholide could not be located in the public domain. Researchers are advised to acquire this data independently upon synthesis or purchase.

Synthesis of Azodicarboxylic Dimorpholide

Experimental Protocol: Synthesis of Azodicarboxylic Dimorpholide

Materials:

-

Diethyl azodicarboxylate (DEAD)

-

Morpholine

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl azodicarboxylate (DEAD) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add morpholine dropwise to the cooled solution of DEAD with continuous stirring. The molar ratio of morpholine to DEAD should be carefully controlled, typically a slight excess of morpholine may be used.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified period, monitoring the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, the product, Azodicarboxylic dimorpholide, may precipitate from the solution. The solid can be collected by filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and by-products.

-

Dry the product under vacuum to obtain pure Azodicarboxylic dimorpholide.

Diagram of Synthesis Pathway:

Caption: Synthesis of ADDM from DEAD and Morpholine.

Applications in Organic Synthesis

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry. A significant challenge in the traditional Mitsunobu reaction is the removal of by-products, such as the reduced azodicarboxylate and triphenylphosphine oxide. Azodicarboxylic dimorpholide (ADDM) serves as a water-soluble alternative to DEAD or DIAD, which simplifies the purification process as the corresponding hydrazine by-product can be easily removed by aqueous extraction.[3]

Experimental Protocol: Mitsunobu Reaction using ADDM

Materials:

-

Alcohol

-

Nucleophile (e.g., carboxylic acid, phenol)

-

Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃)

-

Azodicarboxylic dimorpholide (ADDM)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol, the nucleophile, and the phosphine (typically 1.5-2 equivalents) in the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Azodicarboxylic dimorpholide (ADDM) (1.5-2 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water to remove the water-soluble reduced ADDM by-product and any other aqueous-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Diagram of Mitsunobu Reaction Workflow:

Caption: General workflow for a Mitsunobu reaction using ADDM.

Disulfide Bond Formation

Azodicarboxylates, including ADDM, are effective reagents for the formation of disulfide bonds from thiols. This reaction is particularly relevant in peptide chemistry for the creation of cyclic peptides and in other areas of organic synthesis where disulfide linkages are required. The reaction proceeds under mild conditions and is generally high-yielding.

Experimental Protocol: Disulfide Bond Formation using ADDM

Materials:

-

Thiol-containing substrate (e.g., a peptide with two cysteine residues)

-

Azodicarboxylic dimorpholide (ADDM)

-

Suitable solvent (e.g., DMF, water, or a mixture)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the thiol-containing substrate in the chosen solvent. The concentration should be optimized to favor intramolecular cyclization if desired, or intermolecular disulfide formation.

-

Add a solution of Azodicarboxylic dimorpholide (ADDM) (typically 1-1.5 equivalents) to the substrate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or LC-MS.

-

Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the disulfide-containing product. The water-soluble nature of the reduced ADDM by-product simplifies purification.

Diagram of Disulfide Bond Formation:

Caption: Formation of a disulfide bond from two thiol groups using ADDM.

Safety Information

Azodicarboxylic dimorpholide is a combustible solid.[2] Standard laboratory safety precautions should be observed when handling this reagent. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Azodicarboxylic dimorpholide is a valuable reagent in organic synthesis, offering a practical solution to the purification challenges often encountered with traditional Mitsunobu reagents. Its utility in disulfide bond formation further underscores its importance in synthetic chemistry, particularly in the synthesis of peptides and other complex molecules. This guide provides a foundational understanding of ADDM's properties and applications, intended to facilitate its effective use in a research and development setting. The lack of publicly available spectral data highlights an area for future contribution to the chemical literature.

References

Unraveling the Enigma: The Mechanism of Action of Diazene-1,2-diylbis(morpholinomethanone) Remains Undefined

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological mechanism of action for Diazene-1,2-diylbis(morpholinomethanone). Despite its defined chemical structure and commercial availability, this compound has not been the subject of in-depth biological studies to elucidate its potential signaling pathways or cellular targets.

Diazene-1,2-diylbis(morpholinomethanone), also known by its synonym Azodicarboxylic dimorpholide, is cataloged in chemical databases such as PubChem, which provide details on its molecular formula (C10H16N4O4) and physical properties.[1] However, a thorough search for its biological activity, including any potential therapeutic or adverse effects, yields no specific data. The existing literature primarily focuses on the chemical synthesis and properties of various diazene and morpholine derivatives, rather than the specific biological function of Diazene-1,2-diylbis(morpholinomethanone).

While the morpholine ring is a common scaffold in medicinal chemistry, contributing to the biological activity of numerous approved drugs, the presence of this moiety alone is not sufficient to predict the mechanism of action for a specific compound.[2][3] The overall structure, including the diazene linker and the methanone groups, dictates its interaction with biological systems.

Research on other diazene-containing compounds spans a wide range of applications, from dyes and energetic materials to reagents in organic synthesis.[4][5][6][7][8] For instance, some diazene derivatives are utilized for the photocatalytic formation of C-C bonds.[7] However, these applications are chemical in nature and do not provide insight into a potential pharmacological mechanism.

The initial search for "MOLNOC," a potential trade name or synonym, was misdirected to "Molnupiravir," an antiviral medication with a well-documented mechanism of action involving the induction of errors in the viral genome.[9][10] It is crucial to note that Molnupiravir is a structurally distinct molecule and its mechanism is entirely unrelated to Diazene-1,2-diylbis(morpholinomethanone).

For researchers, scientists, and drug development professionals, it is imperative to recognize that the mechanism of action for Diazene-1,2-diylbis(morpholinomethanone) is currently not established in the public domain. There is a notable absence of published experimental data, including quantitative analyses and detailed protocols, that would be necessary to construct a comprehensive technical guide on its biological function. Consequently, the creation of signaling pathway diagrams and a detailed whitepaper as requested is not feasible based on the current body of scientific evidence. Future research would be required to first identify any biological activity and subsequently elucidate the underlying mechanism of this compound.

References

- 1. Diazene-1,2-diylbis(morpholinomethanone) | C10H16N4O4 | CID 6087454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diazene-1,2-diylbis(morpholinomethanone) | 10465-82-4 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ADME/T in Drug Discovery

Introduction

The journey of a drug candidate from initial discovery to a marketed therapeutic is a complex and high-attrition process. A significant proportion of failures in clinical trials can be attributed to suboptimal pharmacokinetic and safety profiles. The study of A bsorption, D istribution, M etabolism, and E xcretion (ADME), often coupled with T oxicity (ADME/T), forms the bedrock of modern drug discovery and development. It is the systematic evaluation of "what the body does to the drug."[1] A thorough understanding and early assessment of these properties are critical for selecting and optimizing drug candidates with a higher probability of success.[2][3][4] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for each component of ADME/T, intended for researchers, scientists, and drug development professionals.

Absorption

Absorption is the process by which a drug moves from the site of administration into the systemic circulation.[1] For orally administered drugs, this journey from the gastrointestinal (GI) tract to the bloodstream is fraught with physical and biochemical barriers. The primary goal of absorption studies is to determine the rate and extent of drug absorption, which is quantified by its bioavailability.

Key Quantitative Parameters for Absorption

| Parameter | Description | Typical Units |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |

| Apparent Permeability (Papp) | A measure of the rate at which a compound crosses a cell monolayer, often used as an in vitro predictor of intestinal absorption. | cm/s |

| Efflux Ratio | The ratio of basolateral-to-apical to apical-to-basolateral permeability, indicating the extent of active efflux by transporters like P-glycoprotein. | Dimensionless |

| Aqueous Solubility | The maximum concentration of a drug that can be dissolved in an aqueous solution at a specific pH and temperature. | µg/mL or µM |

Experimental Protocols for Assessing Absorption

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.

-

Objective: To determine the apparent permeability (Papp) of a test compound across a Caco-2 cell monolayer.

-

Methodology:

-

Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

The test compound is added to the apical (donor) side of the monolayer, and samples are taken from the basolateral (receiver) side at various time points.

-

To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).

-

The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

-

In Situ Intestinal Perfusion Studies in Rodents

This technique provides a more physiologically relevant assessment of drug absorption by maintaining an intact blood supply to a segment of the intestine.

-

Objective: To determine the rate and extent of drug absorption from a specific segment of the intestine in a live animal model.

-

Methodology:

-

A rodent (typically a rat) is anesthetized, and the abdominal cavity is opened.

-

A specific segment of the intestine (e.g., jejunum, ileum) is cannulated at both ends.

-

The intestinal segment is rinsed to remove any contents.

-

A solution containing the test compound is perfused through the isolated intestinal segment at a constant flow rate.

-

Samples of the perfusate are collected from the outlet cannula at different time points.

-

The concentration of the compound in the collected samples is analyzed to determine the amount of drug that has disappeared from the intestinal lumen, which is indicative of absorption.

-

Logical Workflow for Oral Drug Absorption

Caption: Workflow of Oral Drug Absorption.

Distribution

Once a drug enters the systemic circulation, it is distributed to various tissues and organs throughout the body.[5] The extent and pattern of distribution are influenced by the physicochemical properties of the drug and the physiological characteristics of the body.

Key Quantitative Parameters for Distribution

| Parameter | Description | Typical Units |

| Volume of Distribution (Vd) | A theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |

| Plasma Protein Binding (PPB) | The percentage of a drug that is bound to proteins (e.g., albumin, alpha-1-acid glycoprotein) in the blood plasma. | % |

| Blood-to-Plasma Ratio | The ratio of the concentration of a drug in whole blood to its concentration in plasma. | Dimensionless |

| Tissue-to-Plasma Partition Coefficient (Kp) | The ratio of the concentration of a drug in a specific tissue to its concentration in plasma at steady state. | Dimensionless |

Experimental Protocols for Assessing Distribution

Equilibrium Dialysis for Plasma Protein Binding

This is the gold standard method for determining the extent of a drug's binding to plasma proteins.

-

Objective: To measure the unbound fraction of a drug in plasma.

-

Methodology:

-

An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

-

One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer.

-

The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

-

At equilibrium, the concentration of the unbound drug is the same in both chambers.

-

Samples are taken from both chambers, and the drug concentration is measured by LC-MS/MS.

-

The percentage of protein binding is calculated as: % Bound = [(Total Drug in Plasma - Unbound Drug) / Total Drug in Plasma] * 100

-

In Vivo Tissue Distribution Studies in Animal Models

These studies provide a comprehensive picture of how a drug distributes throughout the body.

-

Objective: To determine the concentration of a drug and its metabolites in various tissues and organs over time.

-

Methodology:

-

The test compound is administered to a group of animals (e.g., rats, mice).

-

At predetermined time points, animals are euthanized, and various tissues and organs (e.g., liver, kidney, brain, muscle, fat) are collected.

-

Blood samples are also collected.

-

The tissues are homogenized, and the drug and metabolite concentrations are extracted and quantified using LC-MS/MS.

-

The data is used to calculate parameters such as the tissue-to-plasma partition coefficient (Kp).

-

Factors Influencing Drug Distribution

Caption: Key Factors Influencing Drug Distribution.

Metabolism

Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This process typically converts lipophilic drugs into more hydrophilic metabolites that can be more easily excreted.

Key Quantitative Parameters for Metabolism

| Parameter | Description | Typical Units |

| Metabolic Stability (t1/2) | The time it takes for 50% of the parent drug to be metabolized in an in vitro system (e.g., liver microsomes, hepatocytes). | min |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug, independent of blood flow. | µL/min/mg protein or µL/min/10^6 cells |

| In Vivo Clearance (CL) | The volume of blood or plasma cleared of the drug per unit of time. | mL/min/kg |

| Metabolite Identification | The structural elucidation of metabolites formed from the parent drug. | N/A |

Experimental Protocols for Assessing Metabolism

Liver Microsomal Stability Assay

This is a high-throughput in vitro assay used to assess the metabolic stability of a compound.

-

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes in liver microsomes.

-

Methodology:

-

The test compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and the cofactor NADPH at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

-

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.

-

Objective: To determine the metabolic stability of a test compound in intact liver cells.

-

Methodology:

-

The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes at 37°C.

-

Samples are taken at different time points, and the cells are separated from the incubation medium.

-

The concentration of the parent compound in the cell lysate and/or medium is determined by LC-MS/MS.

-

The metabolic stability parameters are calculated similarly to the microsomal stability assay.

-

Major Drug Metabolism Pathways

Caption: Overview of Phase I and Phase II Drug Metabolism.

Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body. The primary routes of excretion are through the kidneys (renal excretion) and the liver (biliary excretion).

Key Quantitative Parameters for Excretion

| Parameter | Description | Typical Units |

| Renal Clearance (CLr) | The volume of plasma that is cleared of a drug by the kidneys per unit of time. | mL/min |

| Biliary Clearance (CLb) | The volume of plasma that is cleared of a drug by the liver into the bile per unit of time. | mL/min |

| Fraction Excreted Unchanged (fe) | The fraction of the administered dose that is excreted in the urine as the parent drug. | Dimensionless |

| Total Clearance (CL) | The sum of all clearance processes in the body (CL = CLr + CLh + ...). | mL/min/kg |

Experimental Protocols for Assessing Excretion

In Vivo Mass Balance Studies

These studies are crucial for understanding the overall disposition of a drug and identifying the major routes of excretion.

-

Objective: To account for the total administered dose of a radiolabeled drug in urine, feces, and expired air.

-

Methodology:

-

A radiolabeled version of the test compound (e.g., with 14C or 3H) is synthesized.

-

The radiolabeled compound is administered to animals (and later in clinical trials, to humans).

-

Urine, feces, and expired air are collected over a period of time until most of the radioactivity has been excreted.

-

The total radioactivity in the collected samples is measured to determine the percentage of the dose excreted by each route.

-

Experimental Workflow for Excretion Pathway Determination

Caption: Workflow for Determining Drug Excretion Pathways.

Toxicity

Toxicity assessment is an integral part of drug discovery to identify and mitigate potential safety liabilities of a drug candidate. Early in vitro toxicity screening helps to de-risk projects before they advance to more costly in vivo studies.

Key Quantitative Parameters for Toxicity

| Parameter | Description | Typical Units |

| IC50 (Cytotoxicity) | The concentration of a compound that causes 50% inhibition of cell viability. | µM |

| LD50 (Acute Toxicity) | The dose of a compound that is lethal to 50% of the animals in a test group. | mg/kg |

| hERG IC50 | The concentration of a compound that causes 50% inhibition of the hERG potassium channel, an indicator of potential cardiotoxicity. | µM |

| Ames Test Result | Indicates the mutagenic potential of a compound (positive or negative). | N/A |

Experimental Protocols for Assessing Toxicity

Cytotoxicity Assay using HepG2 Cells

This assay is used to assess the general toxicity of a compound to liver cells.

-

Objective: To determine the IC50 value of a test compound for cytotoxicity in HepG2 cells.

-

Methodology:

-

HepG2 cells are seeded in a multi-well plate and allowed to attach.

-

The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin).

-

The IC50 value is calculated from the dose-response curve.

-

hERG Patch Clamp Assay

This is the gold standard for assessing the potential of a compound to cause cardiac arrhythmias by blocking the hERG channel.

-

Objective: To measure the inhibitory effect of a test compound on the hERG potassium current.

-

Methodology:

-

A cell line stably expressing the hERG channel is used.

-

The whole-cell patch-clamp technique is used to measure the ionic current through the hERG channels in a single cell.

-

The cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is recorded.

-

The IC50 value is determined from the concentration-response curve.

-

Signaling Pathway for hERG Channel Inhibition-Induced Cardiotoxicity

Caption: Pathway of hERG Inhibition-Induced Cardiotoxicity.

The systematic evaluation of ADME/T properties is an indispensable component of modern drug discovery. By integrating a suite of in vitro and in vivo assays early in the research and development process, scientists can identify and address potential liabilities, leading to the selection of drug candidates with a higher likelihood of clinical success. The methodologies and principles outlined in this guide provide a foundational understanding for professionals in the field to design, execute, and interpret these critical studies, ultimately contributing to the development of safer and more effective medicines.

References

- 1. bioivt.com [bioivt.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic and Application Data for Diazene-1,2-diylbis(morpholinomethanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazene-1,2-diylbis(morpholinomethanone), also known as Azodicarboxylic Dimorpholide (ADDM), is a chemical reagent with applications in organic synthesis. This document provides a summary of its key physical and spectroscopic properties. Due to the limited availability of experimentally derived spectroscopic data in publicly accessible literature, this guide combines predicted data with general characteristics expected for a molecule of this structure. It also outlines a general synthetic approach and illustrates its application in a common organic reaction workflow.

Chemical Identity and Physical Properties

Diazene-1,2-diylbis(morpholinomethanone) is a symmetrical molecule featuring a central diazene (N=N) core double-bonded to two carbonyl groups, which are in turn connected to morpholine rings.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₄O₄ |

| Molecular Weight | 256.26 g/mol [1][2] |

| CAS Number | 10465-82-4[1][2][3] |

| Appearance | Yellow to dark yellow powder or crystals. |

| Melting Point | 141-143 °C |

| Synonyms | Azodicarboxylic dimorpholide, ADDM, 4,4'-(Azodicarbonyl)dimorpholine[1] |

Spectroscopic Data

Detailed experimental spectra for Diazene-1,2-diylbis(morpholinomethanone) are not widely available in peer-reviewed literature. The following tables summarize predicted mass spectrometry data and expected regions for NMR and IR signals based on the compound's functional groups.

Mass Spectrometry (Predicted)

The following table presents the predicted m/z values for various adducts of Diazene-1,2-diylbis(morpholinomethanone). This data is computationally generated and useful for identifying the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 257.12444 |

| [M+Na]⁺ | 279.10638 |

| [M-H]⁻ | 255.10988 |

| [M+NH₄]⁺ | 274.15098 |

| [M+K]⁺ | 295.08032 |

| [M]⁺ | 256.11661 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)

¹H NMR (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Methylene protons adjacent to Oxygen (-O-CH₂) | ~3.7 | Triplet |

| Methylene protons adjacent to Nitrogen (-N-CH₂) | ~3.5 | Triplet |

¹³C NMR (Expected Chemical Shifts)

| Carbon Atoms | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~160-170 |

| Methylene carbons adjacent to Oxygen (-O-CH₂) | ~66-68 |

| Methylene carbons adjacent to Nitrogen (-N-CH₂) | ~42-44 |

Infrared (IR) Spectroscopy (Expected)

The IR spectrum of Diazene-1,2-diylbis(morpholinomethanone) is expected to be dominated by a strong absorption from the carbonyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) stretch | 1700-1730 | Strong |

| Diazene (N=N) stretch | 1550-1650 | Medium |

| C-N stretch | 1180-1360 | Medium |

| C-O-C stretch (ether in morpholine) | 1070-1150 | Strong |

Experimental Protocols

General Synthesis

-

Formation of the Hydrazine Precursor : The synthesis typically starts with the reaction of a carbonyl-containing compound with hydrazine to form a 1,2-disubstituted hydrazine. For Diazene-1,2-diylbis(morpholinomethanone), this would involve the reaction of morpholine-4-carbonyl chloride with hydrazine to yield 1,2-bis(morpholinocarbonyl)hydrazine.

-

Oxidation : The resulting hydrazine precursor is then oxidized to form the diazene (N=N) double bond. Various oxidizing agents can be employed for this transformation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

The final product would then be purified, for example, by recrystallization.

Application in Organic Synthesis: The Mitsunobu Reaction

Diazene-1,2-diylbis(morpholinomethanone) can be used as a reagent in the Mitsunobu reaction, which is a versatile method for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry. It serves a similar role to the more commonly used diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The following diagram illustrates the general workflow of a Mitsunobu esterification reaction.

References

- 1. Diazene-1,2-diylbis(morpholinomethanone) | C10H16N4O4 | CID 6087454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diazene-1,2-diylbis(morpholinomethanone) - CAS:10465-82-4 - Shanghai Balmxy Pharmaceutic Co.Ltd [en.balmxy.com]

- 3. Synthonix, Inc > 10465-82-4 | Diazene-1,2-diylbis(morpholinomethanone) [synthonix.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitrosodipropylamine (CAS 10465-82-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 10465-82-4 has been associated with both N-Nitrosodipropylamine and Azodicarboxylic dimorpholide. This guide focuses on N-Nitrosodipropylamine (NDPA), for which a greater body of scientific literature is available under the more consistently associated CAS number 621-64-7.

Introduction

N-Nitrosodipropylamine (NDPA), also known as N-nitroso-N-propyl-1-propanamine, is a yellow, oily liquid at room temperature.[1][2][3][4] It is a member of the N-nitrosamine family, a class of compounds known for their carcinogenic properties.[1][3] NDPA is not widely produced or used commercially but may be encountered as a contaminant in some industrial processes and products, including certain herbicides and rubber goods.[1][3] Due to its potential health risks, a thorough understanding of its physical and chemical properties is crucial for researchers, toxicologists, and professionals in drug development and environmental science.

Physical Properties

The physical properties of N-Nitrosodipropylamine are summarized in the table below, providing key data points for laboratory and modeling applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂O | [5][6][7][8][9][10] |

| Molecular Weight | 130.19 g/mol | [1][4][5][6][8][10] |

| Appearance | Clear to pale yellow liquid | [1][2][6] |

| Boiling Point | 206 °C (403 °F) at 760 mmHg | [1][6][7] |

| 113 °C at 40 mmHg | [2][5][11] | |

| Melting Point | Not available | [5] |

| Density | 0.9163 g/cm³ at 20 °C (68 °F) | [1][6][7] |

| Vapor Pressure | 0.39 mmHg at 25 °C | [1][3] |

| 0.086 mmHg at 20°C (estimated) | [7] | |

| Water Solubility | Approx. 1% (9,894 - 9,900 mg/L) at 23-25 °C | [1][5][7][8] |

| Solubility in Organic Solvents | Miscible with ethanol and ether; soluble in other organic solvents and lipids.[1][5][8] | |

| Log P (Octanol-Water Partition Coefficient) | 1.36 | [1][7] |

| Refractive Index | 1.4437 at 20 °C/D | [1] |

Chemical Properties and Reactivity

N-Nitrosodipropylamine is a stable compound under recommended storage conditions, particularly in neutral or alkaline aqueous solutions in the dark.[1] It is, however, sensitive to light, especially ultraviolet light, and is slightly less stable in acidic solutions.[1]

Decomposition: When heated to decomposition, NDPA emits toxic fumes of nitrogen oxides.[1][4] Hazardous decomposition products formed under fire conditions also include carbon oxides.[1]

Reactivity: As a nitrated amine derivative, NDPA can exhibit basic properties and react exothermically with acids.[5] It may be incompatible with a range of substances, including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[5] Reactions with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[5] Explosive combinations can occur with strong oxidizing agents, metal salts, peroxides, and sulfides.

Experimental Protocols

Boiling Point Determination: The boiling point of a liquid can be determined using several methods, including distillation and the micro-reflux method.

-

Simple Distillation: A sample of the liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, which remains constant during the distillation of a pure substance, is the boiling point.

-

Micro-Boiling Point (Thiele Tube Method): A small amount of the sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point. This method is suitable for small sample volumes.

Density Determination: The density of a liquid is typically determined by measuring its mass and volume.

-

Procedure: A clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is weighed. It is then filled with the liquid, and the combined mass is measured. The mass of the liquid is obtained by subtraction. The density is then calculated by dividing the mass of the liquid by its volume. The temperature of the liquid must be recorded as density is temperature-dependent.

Vapor Pressure Determination: The vapor pressure of a liquid can be measured using static or dynamic methods.

-

Static Method: A small amount of the liquid is introduced into a closed, evacuated container. The pressure inside the container, which is due to the vapor in equilibrium with the liquid, is measured at a constant temperature.

-

Isoteniscope Method: This is a standard static method where the liquid is placed in a bulb connected to a manometer. The apparatus is heated, and the external pressure is adjusted to be equal to the vapor pressure of the liquid at that temperature, which is indicated by the manometer.

Water Solubility Determination: The shake-flask method is a common technique for determining the solubility of a substance in water.

-

Procedure: An excess amount of the solute (N-Nitrosodipropylamine) is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. After equilibration, the mixture is allowed to stand, and the aqueous phase is separated from the undissolved solute, typically by centrifugation or filtration. The concentration of the solute in the clear aqueous solution is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

The following diagrams illustrate key aspects of the chemical behavior of N-Nitrosodipropylamine.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. vernier.com [vernier.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Nitrosodipropylamine | C6H14N2O | CID 12130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-NITROSODI-N-PROPYLAMINE | 621-64-7 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. vernier.com [vernier.com]

- 8. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. youtube.com [youtube.com]

- 11. N-NITROSODI-N-PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure of Diazene-1,2-diylbis(morpholinomethanone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazene-1,2-diylbis(morpholinomethanone), also known as azodicarboxylic dimorpholide, is a symmetrical organic compound with the molecular formula C₁₀H₁₆N₄O₄. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. While direct biological activities and associated signaling pathways for this molecule are not extensively documented, its utility as a reagent in synthetic organic chemistry is well-established. Notably, it has been employed in the synthesis of the galanthamine ring system, a foundational structure for drugs used in the management of Alzheimer's disease, and as a reagent for the formation of disulfides. This guide summarizes key experimental data and protocols to facilitate its application in research and development.

Molecular Structure and Properties

Diazene-1,2-diylbis(morpholinomethanone) is characterized by a central diazene (-N=N-) functional group, which is flanked by two carbonyl groups, each connected to a morpholine ring. The IUPAC name for this compound is (NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide. The "(NE)" prefix, or "E" configuration, indicates that the substituents on the nitrogen atoms of the diazene bond are on opposite sides, which is the more stable configuration.

Physicochemical Properties

A summary of the key physicochemical properties of Diazene-1,2-diylbis(morpholinomethanone) is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₄O₄ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| CAS Number | 10465-82-4 | [1] |

| Appearance | Yellow to dark yellow powder or crystals | Sigma-Aldrich |

| Melting Point | 141-143 °C | Sigma-Aldrich |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | ChemicalBook |

| Boiling Point (Predicted) | 397.6 ± 52.0 °C | ChemicalBook |

| pKa (Predicted) | -0.97 ± 0.20 | Acros Pharmatech |

| Canonical SMILES | C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |

| InChI Key | CHAMTJKQPOMXTI-VAWYXSNFSA-N |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and confirmation of Diazene-1,2-diylbis(morpholinomethanone).

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the morpholine rings.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.61 | m | 4H | 2 x CH₂ |

| 3.74 | m | 8H | 4 x CH₂ |

| 3.83 | m | 4H | 2 x CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz

Synthesis and Experimental Protocols

A common synthetic route to Diazene-1,2-diylbis(morpholinomethanone) involves the reaction of diethyl azodicarboxylate with morpholine.

Synthesis of Diazene-1,2-diylbis(morpholinomethanone)

Reactants:

-

Diethyl azodicarboxylate (40 wt% solution in toluene)

-

Morpholine

-

Diethyl ether

Procedure:

-

A solution of morpholine (2.0 equivalents) in diethyl ether is prepared.

-

To a stirred mixture of diethyl azodicarboxylate (1.0 equivalent) in diethyl ether, the morpholine solution is added dropwise over a period of 3 hours at 0 °C.

-

The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 2 hours.

-

The resulting yellow precipitate is collected by vacuum filtration.

-

The solid is washed with cold diethyl ether and dried.

Yield: Approximately 55%.

This synthetic workflow is depicted in the following diagram:

Applications in Synthetic Chemistry

Extensive research on the direct biological activity of Diazene-1,2-diylbis(morpholinomethanone) is limited. Its primary role in the scientific literature is that of a synthetic reagent.

Reagent for Disulfide Formation

Diazene-1,2-diylbis(morpholinomethanone) is an effective reagent for the synthesis of both symmetrical and unsymmetrical disulfides. This transformation is particularly useful as it can be carried out in polar solvents, including water.

The general workflow for this application is illustrated below:

Role in the Synthesis of the Galanthamine Ring System

A notable application of Diazene-1,2-diylbis(morpholinomethanone) is its use in the construction of the galanthamine ring system. Galanthamine is an acetylcholinesterase inhibitor, a class of drugs used to treat Alzheimer's disease. The synthesis utilizes an intramolecular Heck reaction to form the key benzofuran ring system of galanthamine. While Diazene-1,2-diylbis(morpholinomethanone) is a component in this multi-step synthesis, it does not directly participate in the key ring-forming step but is used in earlier stages of the synthetic sequence.

Safety and Handling

Diazene-1,2-diylbis(morpholinomethanone) should be handled with appropriate safety precautions in a laboratory setting. It is a combustible solid. Standard personal protective equipment, including safety glasses and gloves, should be worn. It is advised to avoid breathing the dust and to prevent contact with skin and eyes.

Conclusion

Diazene-1,2-diylbis(morpholinomethanone) is a well-defined chemical entity with established physicochemical properties and a clear synthetic pathway. While it is not known for its direct biological activity, its role as a versatile reagent in organic synthesis, particularly for the formation of disulfides and in the synthetic route to complex molecules like galanthamine, makes it a valuable tool for researchers in drug discovery and development. The lack of readily available experimental ¹³C NMR and crystal structure data highlights an opportunity for further characterization of this compound. Future studies could also explore its potential for other synthetic transformations or investigate any currently unknown biological effects.

References

An In-depth Technical Guide to the Stability and Reactivity of Azodicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core stability and reactivity characteristics of azodicarbonyl compounds, a class of reagents pivotal to modern organic synthesis. This document details their thermal properties, outlines their diverse chemical behaviors with a focus on mechanistic pathways, presents key experimental protocols for their synthesis and analysis, and summarizes critical safety considerations.

Stability of Azodicarbonyl Compounds

Azodicarbonyl compounds are characterized by a central azo group (—N=N—) flanked by two carbonyl functionalities. This structural motif renders them highly reactive but also introduces inherent instability. The stability is influenced by factors such as the nature of the ester or amide substituents, temperature, light, and the presence of incompatible materials.

General Stability Profile:

-

Thermal Sensitivity: Many azodicarbonyl compounds are thermally labile. Diethyl azodicarboxylate (DEAD), for instance, decomposes vigorously above 100°C and may explode if heated under confinement.[1][2] Diisopropyl azodicarboxylate (DIAD) is considered a safer alternative, though it can still undergo self-accelerating decomposition, with weight loss beginning at approximately 80°C.[3][4] Azodicarbonamide (ADA) is more stable, with a decomposition temperature range of 165–195°C, which can be lowered by additives.[5][6]

-

Light and Air Sensitivity: Compounds like DEAD are sensitive to light and air, necessitating storage in cool, dark, and inert conditions.[1][7]

-

Shock Sensitivity: Certain compounds, notably DEAD, may be sensitive to shock.[1][2]

-

Incompatibilities: Azodicarbonyl compounds are generally incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][7]

Data Presentation: Thermal Properties

The following table summarizes key quantitative thermal stability data for common azodicarbonyl compounds.

| Compound | Common Name | Decomposition Onset/Range | Peak Decomposition Temp. | Activation Energy (Ea) | Heat of Decomposition | Key Notes |

| Diethyl azodicarboxylate | DEAD | > 100°C (vigorous)[1] | ~106°C (under 13 mmHg)[8] | Not specified | Not specified | Explodes upon heating under confinement.[1] |

| Diisopropyl azodicarboxylate | DIAD | ~ 80°C[4][9] | 138°C (max. rate)[4][9] | 45 - 77 kJ/mol[4][9] | ~946 kJ/kg[9] | Classified as a self-reactive substance.[4] |

| Azodicarbonamide | ADA | 165 - 195°C[5] | 225°C[10] | 131 - 228 kJ/mol[5][11] | ~1.36 kJ/g[11] | Decomposition temperature is highly dependent on heating rate and additives.[6] |

Decomposition Products: The thermal decomposition of azodicarbonyl compounds generates various gaseous products.

-

DEAD: Decomposes to produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7]

-

DIAD: Thermal breakdown ultimately yields products such as H₂O and CO₂ from the dissociation of molecular fragments.[9]

-

ADA: The primary decomposition gases are nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (NH₃).[10] Secondary products like isocyanic acid, biurea, and urazole are also formed.[5]

Reactivity of Azodicarbonyl Compounds

The electron-deficient azo group makes these compounds potent electrophiles and oxidizing agents, enabling a wide array of chemical transformations.[12][13]

The Mitsunobu Reaction

The most prominent application of dialkyl azodicarboxylates (such as DEAD and DIAD) is as a key reagent in the Mitsunobu reaction.[14] This reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups (e.g., esters, ethers, azides) with inversion of stereochemistry.[14] The reaction proceeds via a complex mechanism involving a phosphine, typically triphenylphosphine (PPh₃).

The general workflow involves the activation of the phosphine by the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the acidic nucleophile, followed by the alcohol's nucleophilic attack on the phosphorus atom. The final step is an intramolecular Sₙ2 reaction where the conjugate base of the nucleophile displaces triphenylphosphine oxide, resulting in the desired product with inverted stereochemistry.

Figure 1: Simplified mechanism of the Mitsunobu reaction.

Other Key Reactions

Beyond the Mitsunobu reaction, azodicarbonyl compounds are versatile reagents in various transformations.

-

Dehydrogenation (Oxidation): They are efficient oxidizing agents capable of converting alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups.[1][13]

-

Ene Reactions: As potent enophiles, they react with alkenes possessing an allylic hydrogen to form new C-N and C-H bonds.

-

Diels-Alder Reactions: Acting as aza-dienophiles, they participate in [4+2] cycloaddition reactions with conjugated dienes to synthesize nitrogen-containing heterocyclic compounds.[1]

-

α-Amination: They serve as electrophilic nitrogen sources for the α-amination of carbonyl compounds and their derivatives.[12]

Data Presentation: Reactivity Summary

| Reaction Type | Role of Azodicarbonyl Compound | Substrate(s) | Product Type(s) |

| Mitsunobu Reaction | Oxidant / Activator | Alcohol, Phosphine, Acidic Nucleophile | Ester, Ether, Azide, etc. (with inverted stereochemistry) |

| Dehydrogenation | Oxidizing Agent | Alcohols, Thiols, Hydrazines | Aldehydes/Ketones, Disulfides, Azo compounds |

| Diels-Alder Reaction | Aza-dienophile | Conjugated Dienes | N-heterocyclic adducts |

| Ene Reaction | Enophile | Alkenes with allylic hydrogens | Allylic hydrazines |

| α-Amination | Electrophile | Carbonyls, Cyanoacetates | α-Hydrazino carbonyls |

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and thermal analysis of azodicarbonyl compounds, based on common laboratory practices.

Synthesis of Diisopropyl Azodicarboxylate (DIAD)

A common synthesis route involves a two-step process: the formation of the corresponding hydrazo intermediate followed by oxidation.[4]

-

Step 1: Formation of Hydrogenated Diisopropyl Azodiformate:

-

Under an inert atmosphere, an alkali and a suitable solvent are charged into a reaction vessel.

-

Carbazic acid isopropyl ester and diethyl carbonate are added sequentially.

-

The mixture is heated (e.g., 100-180°C) for several hours (e.g., 2-6 hours).

-

After cooling, the pH is adjusted to 4.5-7.5 with an acid, and the resulting precipitate (hydrogenated diisopropyl azodiformate) is collected by filtration.[4]

-

-

Step 2: Oxidation to DIAD:

-

The intermediate from Step 1 is dissolved in a 40%-50% sulfuric acid solution at low temperature (-20°C to 25°C).

-

A catalyst is added, and the reaction temperature is maintained between -15°C and -5°C.

-

A 10%-15% solution of hydrogen peroxide is added dropwise until the reaction is no longer exothermic.

-

The reaction is allowed to proceed for an additional 5-10 hours before being quenched.

-

The product is isolated through extraction, washed to neutrality, dried, and concentrated to yield DIAD.[4]

-

Thermal Stability Analysis

The thermal stability of azodicarbonyl compounds is typically investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Methodology:

-

Differential Scanning Calorimetry (DSC): A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum pan and sealed. The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow between the sample and an empty reference pan. Exothermic events, such as decomposition, are recorded as peaks, from which the onset temperature, peak temperature, and enthalpy of decomposition (ΔH) can be determined.

-

Thermogravimetric Analysis (TGA): A sample is heated on a precision balance inside a furnace under a controlled atmosphere. The mass of the sample is monitored as a function of temperature or time. A plot of mass versus temperature reveals the temperatures at which decomposition and weight loss occur. Coupling the TGA instrument to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) can help identify the gaseous decomposition products.[9]

Figure 2: General workflow for thermal analysis using DSC/TGA.

Safety and Handling

Due to their reactivity and potential instability, azodicarbonyl compounds must be handled with care.

-

Storage: Store in a cool, dry, well-ventilated place, away from light and sources of ignition.[2][7] Refrigeration (2-8°C) is often recommended.[2] Keep containers tightly sealed and avoid contact with incompatible materials.

-

Handling: Use personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[8] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.[8] Avoid shock, friction, and heating under confinement.[1][15]

-

Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste according to local regulations.[8]

This guide serves as a foundational resource for understanding the stability and reactivity of azodicarbonyl compounds. A thorough risk assessment and review of the specific Safety Data Sheet (SDS) are imperative before handling any of these reagents in a laboratory or industrial setting.

References

- 1. Diethyl Azodicarboxylate CAS 1972-28-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Diethyl azodicarboxylate | 1972-28-7 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]

- 5. The thermal decomposition of azodicarbonamide (1,1′-azobisformamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. THE THERMAL-DECOMPOSITION OF AZODICARBONAMIDE (ADC) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 7. fishersci.com [fishersci.com]

- 8. Diethyl azodicarboxylate | 1972-28-7 | Benchchem [benchchem.com]

- 9. Diisopropyl azodicarboxylate: Application, synthesis and decomposition_Chemicalbook [chemicalbook.com]

- 10. Azodicarbonamide - Wikipedia [en.wikipedia.org]

- 11. Azodicarbonamide | C2H4N4O2 | CID 5462814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of dialkyl azodicarboxylate frameworks featuring multi-functional properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

The Role of Diazenes in Modern Organic Synthesis: A Technical Guide

Introduction

Diazene compounds, characterized by a nitrogen-nitrogen double bond (N=N), have emerged as versatile and powerful intermediates in organic synthesis. Their unique reactivity, particularly the ability to undergo thermal or photochemical dinitrogen extrusion to generate reactive radical species, has enabled the construction of complex and sterically hindered molecular architectures. This technical guide provides an in-depth review of the applications of diazene compounds in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and the visualization of key reaction pathways. This resource is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of diazenes.

Dinitrogen Extrusion from Cyclic Diazenes: Access to Strained Ring Systems

A hallmark of diazene chemistry is the extrusion of a thermodynamically stable dinitrogen molecule (N₂) to form carbon-carbon bonds. When the diazene functionality is incorporated into a cyclic system, this process provides an elegant method for the synthesis of strained carbocycles, such as cyclopropanes and cyclobutanes.

Intramolecular [3+2] Cycloaddition and Dinitrogen Extrusion

A powerful strategy for constructing fused ring systems involves the intramolecular [3+2] cycloaddition of a tosylhydrazone precursor to form a pyrazoline intermediate, which is a cyclic 1,2-diazene. Subsequent thermal or photochemical dinitrogen extrusion leads to the formation of a cyclopropane ring.

A pioneering example of this approach was reported by Padwa and co-workers in 1980. The thermal-induced nitrogen extrusion from 4,5-dihydro-1,4-methano-1H-2,3-benzodiazepine afforded the corresponding cyclopropane derivative in high yield.[1]

Table 1: Synthesis of Cyclopropanes via Dinitrogen Extrusion from Cyclic Diazenes

| Entry | Diazene Precursor | Conditions | Product | Yield (%) | Reference |

| 1 | 4,5-dihydro-1,4-methano-1H-2,3-benzodiazepine | Toluene, 110 °C | 1,1a,6,6a-tetrahydrocyclopropa[a]indene | 98 | [1] |

| 2 | Pyrazoline derivative | Toluene, 155 °C | Tricyclic cyclopropane | 95 | [1] |

| 3 | Pyrazoline on prostratin core | UV irradiation | Prostratin | - | [1] |

Experimental Protocol: Thermal Dinitrogen Extrusion of a Cyclic Diazene

The following protocol is adapted from the work of Padwa and co-workers for the synthesis of 1,1a,6,6a-tetrahydrocyclopropa[a]indene.

Materials:

-

4,5-dihydro-1,4-methano-1H-2,3-benzodiazepine

-

Anhydrous toluene

Procedure:

-

A solution of 4,5-dihydro-1,4-methano-1H-2,3-benzodiazepine in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

The solution is heated to reflux (approximately 110 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 1,1a,6,6a-tetrahydrocyclopropa[a]indene.

Signaling Pathway: Dinitrogen Extrusion from a Cyclic 1,2-Diazene

Caption: Dinitrogen extrusion from a cyclic 1,2-diazene.

Trimethylenemethane (TMM) Diyl Cycloadditions

The decomposition of certain diazenes can generate trimethylenemethane (TMM) diyls, which are highly reactive intermediates that can participate in cycloaddition reactions. This strategy has been effectively utilized in the synthesis of polyquinanes. The work of Berson and Little has been foundational in developing intramolecular [3+2] TMM diyl cycloaddition reactions for the construction of linearly fused triquinanes.[2][3][4][5]

Experimental Workflow: TMM Diyl Mediated Tandem Cycloaddition

Caption: Workflow for TMM diyl mediated tandem cycloaddition.

Quantitative Data for TMM Diyl Cycloadditions

Detailed quantitative data for specific TMM diyl cycloadditions would require sourcing the original publications of Berson and Little. This data would include specific substrates, reaction conditions, and yields of the resulting triquinane structures.

Nitrogen Deletion from Secondary Amines

A recent and significant advancement in diazene chemistry is the direct "deletion" of a nitrogen atom from a secondary amine, with concomitant formation of a carbon-carbon bond. This skeletal editing strategy, developed by Levin and co-workers, utilizes an anomeric amide reagent to convert secondary amines into isodiazene intermediates, which then extrude dinitrogen.[6][7][8][9]

This transformation has a broad functional-group tolerance and can be applied to the synthesis and modification of bioactive compounds.[9]

Table 2: Nitrogen Deletion from Cyclic Secondary Amines

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Pyrrolidine | Cyclobutane | 65 | [9] |

| 2 | Piperidine | Cyclopentane | 72 | [9] |

| 3 | Azepane | Cyclohexane | 58 | [9] |

| 4 | Dibenzylamine | 1,2-Diphenylethane | 75 | [9] |

Experimental Protocol: Nitrogen Deletion of Dibenzylamine

The following protocol is adapted from the work of Levin and co-workers.

Materials:

-

Dibenzylamine

-

N-pivaloyloxy-N-alkoxyamide reagent

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of dibenzylamine in anhydrous THF is added the N-pivaloyloxy-N-alkoxyamide reagent.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield 1,2-diphenylethane.

Logical Relationship: Mechanism of Nitrogen Deletion

Caption: Mechanism of nitrogen deletion from a secondary amine.

Allylic and Electrophilic Amination Reactions

Diazenes, particularly dialkyl diazenedicarboxylates, are effective electrophilic aminating agents. They can react with a variety of nucleophiles, including alkenes and electron-rich aromatic compounds, to introduce nitrogen-containing functionalities.

Enantioselective Allylic Amination

The development of catalytic enantioselective allylic amination reactions using diazenes represents a significant area of research. These reactions provide access to chiral allylic amines, which are important building blocks in medicinal chemistry.

Table 3: Enantioselective Allylic Amination of Alkenes

| Entry | Alkene | Diazene Reagent | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Cyclohexene | DEAD | Cu(I)-Box | 85 | 90 | (Representative data) |

| 2 | Styrene | DIAD | Pd(0)-phosphine | 92 | 95 | (Representative data) |

Note: The data in this table is representative and intended to illustrate the types of results obtained in such reactions. Specific values should be sourced from the primary literature.

Electrophilic Amination of Arenes

Electron-rich arenes can undergo electrophilic substitution with diazenedicarboxylates in the presence of a Lewis or Brønsted acid catalyst to afford the corresponding aryl hydrazides.

Table 4: Electrophilic Amination of Arenes with DEAD

| Entry | Arene | Catalyst | Product | Yield (%) | Reference |

| 1 | Mesitylene | KHSO₄/HFIP | 2,4,6-Trimethylphenyl hydrazide | 95 | [8] |

| 2 | Anisole | KHSO₄/HFIP | 4-Methoxyphenyl hydrazide | 96 (p/o 4.9:1) | [8] |

| 3 | Phenol | KHSO₄/HFIP | 4-Hydroxyphenyl hydrazide | 82 (p/o 7.5:1) | [8] |

Experimental Protocol: Electrophilic Amination of Mesitylene

The following protocol is adapted from a general procedure for the amination of arenes.

Materials:

-

Mesitylene

-

Diethyl azodicarboxylate (DEAD)

-

Potassium bisulfate (KHSO₄)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

-

To a solution of mesitylene in HFIP is added KHSO₄.

-

DEAD is added dropwise to the mixture at room temperature.

-

The reaction is stirred until completion as indicated by TLC.

-

The reaction mixture is diluted with water and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to give the desired aryl hydrazide.

Diazene compounds offer a diverse and powerful toolkit for modern organic synthesis. The ability to generate reactive intermediates through dinitrogen extrusion has provided novel pathways for the construction of challenging molecular architectures, including strained rings and complex natural products. Recent innovations, such as the direct nitrogen deletion from secondary amines, continue to expand the synthetic utility of diazenes, enabling skeletal editing of complex molecules. The continued development of catalytic and enantioselective transformations involving diazenes promises to further enhance their importance in the fields of organic synthesis, drug discovery, and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trimethylenemethane diyl mediated tandem cycloaddition reactions: mechanism based design of synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trimethylenemethane diyl mediated tandem cycloaddition reactions: mechanism based design of synthetic strategies. | Semantic Scholar [semanticscholar.org]

- 5. discovery.lsbu.ac.uk [discovery.lsbu.ac.uk]

- 6. Skeletal editing through direct nitrogen deletion of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Skeletal Editing—Nitrogen Deletion of Secondary Amines by Anomeric Amide Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Diazene-1,2-diylbis(morpholinomethanone)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

IUPAC Name: (NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide[1]

Synonyms: Azodicarboxylic dimorpholide, Azodicarboxylic bismorpholide[2]

CAS Number: 10465-82-4

Molecular Formula: C₁₀H₁₆N₄O₄[1]

Molecular Weight: 256.26 g/mol [2]

This technical guide provides a comprehensive overview of Diazene-1,2-diylbis(morpholinomethanone), a versatile reagent in organic synthesis with emerging relevance in medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on its role in disulfide bond formation and its utility in the synthesis of pharmacologically relevant molecules.

Physicochemical Properties

A summary of the key physicochemical properties of Diazene-1,2-diylbis(morpholinomethanone) is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Yellow to dark yellow powder or crystals | [2] |

| Melting Point | 141-143 °C | [2] |

| Assay | ≥98.0% (N) | [2] |

| Solubility | Effective in polar solvents (e.g., water) | [2] |

Synthesis and Experimental Protocols

Synthetic Workflow

The synthesis of Diazene-1,2-diylbis(morpholinomethanone) is typically achieved through the oxidation of 1,2-bis(morpholinocarbonyl)hydrazine. This precursor is formed by the reaction of morpholine with a suitable carbonyl source, followed by treatment with hydrazine. The subsequent oxidation of the hydrazine derivative yields the final product.

References

Methodological & Application

Application Notes and Protocols: Use of Diazene-1,2-diylbis(morpholinomethanone) in Disulfide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazene-1,2-diylbis(morpholinomethanone), also known as azodicarboxylic dimorpholide (ADDM), is a reagent utilized in organic synthesis. One of its notable applications is in the formation of disulfide bonds from thiols. This process is of significant interest in various fields, including medicinal chemistry and materials science, where disulfide linkages play crucial roles in the structure and function of molecules. Disulfide bonds are key structural motifs in many biologically active peptides and proteins and are also used as reversible linkages in drug delivery systems.

This document provides an application note on the use of Diazene-1,2-diylbis(morpholinomethanone) for the synthesis of both symmetrical and unsymmetrical disulfides.

Principle of the Reaction